molecular formula C22H19NO2 B1583037 5,6-Bis(benzyloxy)-1H-indole CAS No. 4790-19-6

5,6-Bis(benzyloxy)-1H-indole

Cat. No.: B1583037
CAS No.: 4790-19-6
M. Wt: 329.4 g/mol
InChI Key: JEUGWNYIRZKHDS-UHFFFAOYSA-N
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Description

5,6-Bis(benzyloxy)-1H-indole, also known as 5,6-Dibenzyloxyindole or NSC 83220, is a heterocyclic compound . It has an empirical formula of C22H19NO2 and a molecular weight of 329.39 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C(Oc1cc2cc[nH]c2cc1OCc3ccccc3)c4ccccc4 . This indicates that the molecule contains an indole ring substituted at the 5 and 6 positions with benzyloxy groups .


Physical and Chemical Properties Analysis

This compound is a solid substance with an assay of ≥98% . It should be stored at a temperature of −20°C .

Scientific Research Applications

Organic Synthesis and Catalysis

5,6-Bis(benzyloxy)-1H-indole and its derivatives are important in organic synthesis. The use of trityl chloride as a novel and efficient organic catalyst for the preparation of bis(indolyl)methanes under solvent-free conditions highlights the importance of indole derivatives in chemical synthesis. The reaction proceeds rapidly, offering high yields at room temperature in a neutral medium. This approach emphasizes the role of indole derivatives, including this compound, in developing eco-friendly and efficient synthesis methodologies (Khalafi‐Nezhad et al., 2008).

Antitumor Applications

The antitumor potential of bis-indole derivatives is significant, as indicated by DNA-based electrochemical biosensors for monitoring bis-indoles. These compounds exhibit binding effects on human tumor cells by interacting with DNA at specific nucleotide sequences. Notably, certain bis-indoles have shown considerable efficacy in reducing the growth of various cancer cell lines, marking them as promising candidates for antitumor chemotherapeutics (Maciejewska et al., 2006).

Pharmacological Studies

Indole derivatives, including this compound, are structurally integral to numerous biologically active compounds. Their presence in natural and synthetic products, pharmaceuticals, functional materials, and agrochemicals underscores their broad utility and significance in medicinal chemistry (Al-Ostoot et al., 2019).

Indole Synthesis and Classification

The importance of indole compounds, including this compound, is further emphasized by the extensive research and classification of indole synthesis methods. The structural and synthetic versatility of indole compounds is reflected in the wide array of strategies for their synthesis, highlighting their significance in organic chemistry (Taber & Tirunahari, 2011).

Safety and Hazards

5,6-Bis(benzyloxy)-1H-indole is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it can cause damage to eyes, skin irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

5,6-bis(phenylmethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-3-7-17(8-4-1)15-24-21-13-19-11-12-23-20(19)14-22(21)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUGWNYIRZKHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197328
Record name 1H-Indole, 5,6-bis(phenylmethoxy)- (9CI)
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Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4790-19-6
Record name 5,6-Bis(phenylmethoxy)-1H-indole
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Record name 5,6-Dibenzyloxyindole
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Record name 5,6-Dibenzyloxyindole
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Record name 1H-Indole, 5,6-bis(phenylmethoxy)- (9CI)
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Record name 5,6-Dibenzyloxyindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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